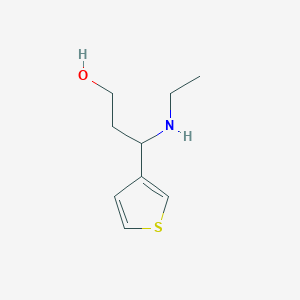
3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol is an organic compound that features a thiophene ring, an ethylamino group, and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, where an ethylamine reacts with a suitable leaving group on the thiophene ring.
Attachment of the Propanol Chain: The propanol chain can be attached through a series of reactions, such as the reduction of a corresponding ketone or aldehyde.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The thiophene ring and ethylamino group may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-3-(thiophen-3-yl)propan-1-ol: Similar structure with a methylamino group instead of an ethylamino group.
3-(Ethylamino)-3-(furan-3-yl)propan-1-ol: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol is unique due to the presence of both the ethylamino group and the thiophene ring, which may confer specific electronic and steric properties that influence its reactivity and applications.
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-(ethylamino)-3-thiophen-3-ylpropan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-2-10-9(3-5-11)8-4-6-12-7-8/h4,6-7,9-11H,2-3,5H2,1H3 |
InChI Key |
KUNICKNDZMDMIR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCO)C1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















